molecular formula C32H52O3 B8226247 Ethyl betulinate

Ethyl betulinate

Cat. No.: B8226247
M. Wt: 484.8 g/mol
InChI Key: OXWLZVSYHCZISK-BWXYOZBYSA-N
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Description

Ethyl betulinate (ethyl ester of betulinic acid) is a semi-synthetic triterpenoid derived from betulinic acid (BA), a pentacyclic lupane-type compound widely found in plants such as Betula pendula and Madhuca longifolia . Structurally, this compound features an ethyl ester group at the C-28 position of BA, which enhances its lipophilicity compared to the parent carboxylic acid. This modification influences its pharmacokinetic properties, including membrane permeability and bioavailability, making it a candidate for drug development .

Properties

IUPAC Name

ethyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-9-35-27(34)32-17-12-21(20(2)3)26(32)22-10-11-24-29(6)15-14-25(33)28(4,5)23(29)13-16-31(24,8)30(22,7)18-19-32/h21-26,33H,2,9-19H2,1,3-8H3/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLZVSYHCZISK-BWXYOZBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homogeneous Oxidation with N-Chlorophthalimide

A widely cited method involves oxidizing betulin in a homogeneous reaction system using N-chlorophthalimide (NCP) as the terminal oxidant. Key steps include:

  • Dissolving betulin in acetone or tetrahydrofuran (THF).

  • Adding 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), sodium bromide, and aqueous sodium acetate to facilitate radical-mediated oxidation.

  • Stirring at 25–35°C for 0.5–2 hours, followed by acidification with HCl to precipitate crude betulinic acid.

Representative Data (Patent CN102399255A):

ParameterValue
SolventAcetone
OxidantNCP (0.25–0.35 mol ratio)
Temperature25°C
Reaction Time2 hours
Yield47–51%
Purity91.5–95.9%

This method achieves high selectivity for β-betulinic acid, avoiding non-active α-isomer formation. However, the use of halogenated reagents like NCP raises concerns about environmental impact.

Catalytic Oxidation with TEMPO and Diacetoxyiodobenzene

A single-step catalytic system employing TEMPO and diacetoxyiodobenzene (DIB) in dichloromethane offers a greener alternative. Betulin (0.5 mmol) reacts with TEMPO (0.127 mmol) and DIB (1.65 mmol) at ambient temperature for 70 hours, yielding betulinic acid without requiring protective groups. This method simplifies purification by eliminating chromium-based oxidants but suffers from prolonged reaction times.

Esterification of Betulinic Acid to Ethyl Betulinate

Esterification of betulinic acid with ethanol proceeds via acid-catalyzed Fischer esterification or coupling reagent-mediated approaches.

Fischer Esterification

Procedure:

  • Reflux betulinic acid (1 equiv) in excess ethanol with concentrated H₂SO₄ (5 mol%) for 12–24 hours.

  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Optimization Insights:

  • Solvent: Anhydrous ethanol minimizes side reactions.

  • Catalyst Load: H₂SO₄ concentrations >5 mol% accelerate reaction but risk decomposition.

  • Yield: 70–85% after recrystallization in methanol.

Coupling Reagent-Assisted Esterification

Activation of betulinic acid’s carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) enhances efficiency:

  • Dissolve betulinic acid (0.07 mmol) in dry THF.

  • Add EDC (1.1 equiv), DMAP (0.2 equiv), and ethanol (1.5 equiv).

  • Stir at 25°C for 24 hours, followed by aqueous workup and column chromatography.

Advantages:

  • Avoids strong acids, preserving acid-sensitive functional groups.

  • Yields >90% with silica gel purification (hexane:ethyl acetate = 15:1).

Comparative Analysis of Methodologies

Oxidation Routes

MethodOxidantSolventTime (h)Yield (%)Selectivity
NCP/TEMPON-chlorophthalimideAcetone247–51β-isomer
TEMPO/DIBDiacetoxyiodobenzeneCH₂Cl₂7075β-isomer
Chromic AcidCrO₃Acetic Acid1.560Mixed

The NCP/TEMPO system balances speed and selectivity, while TEMPO/DIB offers chromium-free synthesis at the cost of reaction duration.

Esterification Efficiency

MethodCatalystTime (h)Yield (%)Purity (%)
FischerH₂SO₄2470–8595
EDC/DMAPEDC, DMAP24>9098

Coupling reagents outperform acid catalysis in yield and purity but require costly reagents.

Industrial-Scale Considerations

Solvent Recycling

  • Acetone Recovery: Distillation reclaims >90% solvent in NCP/TEMPO oxidations, reducing costs.

  • Dichloromethane Limitations: High volatility and toxicity hinder TEMPO/DIB scalability.

Purification Challenges

  • Recrystallization: Methanol or ethanol recrystallization removes unreacted betulinic acid but risks product loss.

  • Chromatography: Silica gel columns (hexane:ethyl acetate) achieve >95% purity but are impractical for bulk production .

Chemical Reactions Analysis

Types of Reactions: Ethyl betulinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form betulonic acid derivatives.

    Reduction: Reduction reactions can convert this compound back to betulinic acid or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under appropriate conditions.

Major Products: The major products formed from these reactions include betulonic acid derivatives, reduced forms of this compound, and various substituted derivatives with enhanced biological properties.

Scientific Research Applications

Ethyl betulinate is a derivative of betulinic acid, a pentacyclic triterpene found in various plants, and possesses a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry .

Scientific Research Applications

Chemistry: this compound serves as a precursor in the synthesis of novel compounds with improved biological activities. Chemical transformations, including amination, esterification, and alkylation, are used to functionalize betulinic acid and its analogues to obtain new derivatives . These derivatives have applications such as antitumor agents, antimalarial agents, and in drug delivery and bioimaging .

Biology: this compound exhibits anti-inflammatory and antiviral properties, making it a valuable compound for biological research. Betulinic acid and its natural analogues display important biological properties such as anticancer, antiviral, and antibacterial activities .

Medicine: The anticancer properties of this compound have been widely investigated, with studies showing its ability to induce apoptosis in cancer cells. Synthetic derivatives of betulinic acid have shown promising results as chemotherapeutic agents for different types of cancer .

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.

Betulinic Acid Derivatives

Betulinic acid derivatives have demonstrated antibacterial and cytotoxic properties .

CompoundAntimicrobial Activity (MIC, µg/mL)
Compound 6 vs. Staphylococcus aureus ATCC 65386.3
Compound 7 vs. Escherichia coli ATCC 259226.3
Betulonic acid 2 vs. Staphylococcus aureus ATCC 653850
Compounds 3 , 4 , 7 , and 8 vs. Staphylococcus aureus ATCC 653825
Fluorinated triazole derivative 7 vs. Escherichia coli6.3
Compounds 36 vs. Escherichia coli12.5–50
Initial betulonic acid 2 vs. Escherichia coliNo activity

Mechanism of Action

The mechanism of action of ethyl betulinate involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of nuclear factor-kappa B (NF-κB).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of triterpenoids is highly dependent on substitutions at key positions (e.g., C-3, C-28). Below is a comparative analysis of ethyl betulinate with structurally related compounds:

Compound Substitution Key Bioactivities IC50/MIC Values Solubility
Betulinic Acid (BA) C-28: COOH (hydrophilic) Stimulates lymphocyte proliferation; anticancer, antiplasmodial IC50: 14–57 µM (antiplasmodial) Low (hydrophobic acid)
This compound C-28: COOEt (hydrophobic) Inhibits lymphocyte proliferation; antimicrobial, antimalarial MIC: 4–16 µg/mL (antibacterial) Moderate (ester)
Mthis compound C-28: COOMe (hydrophobic) Potent antiplasmodial; antiproliferative IC50: 7 µM (antiplasmodial) Moderate (ester)
Lupeol C-28: CH2OH (hydrophilic) Antiprotozoal, anti-inflammatory IC50: 28–105 µM (antiplasmodial) Low
Betulinate Ionic Liquids C-28: Ionic modifications Enhanced cytotoxicity against cancer cells IC50: 3–4× lower than BA (e.g., MCF-7 cells) High (ILs)

Physicochemical and Pharmacokinetic Properties

  • Solubility : this compound’s ester group improves solubility in organic solvents compared to BA, but ionic liquid derivatives (e.g., phosphonium betulinate) offer superior aqueous solubility .
  • Biosynthesis: Unlike BA, which is naturally abundant, this compound is semi-synthetic. Fungal species like Inonotus obliquus produce BA but lack CYP450 enzymes for esterification, suggesting this compound’s synthetic origin .

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound sourced from different plant species?

  • Answer : Implement metabolomic profiling (LC-MS/MS) to quantify batch-specific impurities. Use orthogonal purification (e.g., preparative HPLC followed by crystallization) and include chemical fingerprinting in quality control protocols .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. For bioactivity conflicts, re-test compounds under identical conditions with internal controls .
  • Experimental Design : Follow factorial design (e.g., response surface methodology) to optimize extraction yield and bioactivity simultaneously .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl betulinate
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